molecular formula C9H11NO2 B055370 1-(1,3-Benzodioxol-5-yl)ethanamine CAS No. 121734-64-3

1-(1,3-Benzodioxol-5-yl)ethanamine

Cat. No. B055370
M. Wt: 165.19 g/mol
InChI Key: ZWBXYAKHFVPCBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(1,3-Benzodioxol-5-yl)ethanamine involves intricate chemical reactions. For instance, compounds with similar benzodioxol moieties have been synthesized using methods such as methanol reflux with formaldehyde and ethyleneamine, indicating a complex synthesis pathway that may be applicable to 1-(1,3-Benzodioxol-5-yl)ethanamine as well (Ji Shun-jun, 2010).

Molecular Structure Analysis

The molecular structure of compounds bearing the benzodioxol moiety showcases intriguing features such as polarized molecular-electronic structures and supramolecular aggregation, which are crucial for understanding the behavior of 1-(1,3-Benzodioxol-5-yl)ethanamine. Studies demonstrate that such compounds contain intramolecular hydrogen bonds and exhibit polarized structures, which may influence their chemical reactivity and interactions (Low et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving benzodioxol derivatives often lead to the formation of compounds with diverse chemical properties. For example, the strong hydrogen-bonded supramolecular architecture seen in related crystals indicates that 1-(1,3-Benzodioxol-5-yl)ethanamine could participate in similar interactions, affecting its solubility, stability, and reactivity (Yakalı et al., 2017).

Physical Properties Analysis

The physical properties of benzodioxol derivatives, such as crystal structure and thermal behavior, provide insights into the physical characteristics of 1-(1,3-Benzodioxol-5-yl)ethanamine. Studies involving X-ray diffraction and thermal analysis methods reveal detailed information on the crystalline nature and stability of these compounds under various conditions (Ersin Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of 1-(1,3-Benzodioxol-5-yl)ethanamine can be inferred from spectroscopic and quantum mechanical investigations of similar compounds. Studies show that the electronic structure and spectral data provide substantial information on the chemical behavior, reactivity, and potential applications of benzodioxol derivatives (Ragamathunnisa M et al., 2015).

Scientific Research Applications

  • Pharmacologic Effects : Nichols and Kostuba (1979) investigated compounds related to 1-(1,3-Benzodioxol-5-yl)ethanamine, noting their pharmacologic effects in mice. One of the compounds, similar to the known psychotomimetic agent 3,4-(methylenedioxy)amphetamine (MDA), demonstrated MDA-like action in increasing spontaneous motor activity and eliciting behavioral effects (Nichols & Kostuba, 1979).

  • Antimicrobial and Antifungal Activity : Pejchal, Pejchalová, and Růžičková (2015) synthesized novel derivatives of 1-(1,3-Benzodioxol-5-yl)ethanamine and evaluated their antimicrobial and antifungal activities. Some of these compounds showed activity comparable to or slightly better than standard medicinal drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).

  • Spectral Luminescence Properties : Kozlov et al. (2010) studied the spectral luminescence properties of certain compounds derived from 1-(1,3-Benzodioxol-5-yl)ethanamine, which could be significant for understanding the electronic structure and spectra of these compounds (Kozlov et al., 2010).

  • Anti-arrhythmic Properties : Fregnan, Ferni, and Prada (1977) discovered that certain 1,3-benzodioxole derivatives, including 1-(1,3-Benzodioxol-5-yl)ethanamine, were effective against experimentally induced arrhythmias in animal models (Fregnan, Ferni, & Prada, 1977).

  • Chemoenzymatic Syntheses for Pharmaceuticals : Antunes et al. (2004) demonstrated the use of 1-(1,3-Benzodioxol-5-yl)ethanamine derivatives in the chemoenzymatic synthesis of pharmaceuticals like epinephrine, norepinephrine, and isoproterenol (Antunes et al., 2004).

  • Quantum Mechanical Investigations : M. Ragamathunnisa et al. (2015) conducted a theoretical study on the molecular geometry and electronic structure of 1-(1,3-Benzodioxol-5-yl)thiourea, providing insights into its spectral detection technology (Ragamathunnisa M, Revathi M, & Jasmine Vasantha Rani E, 2015).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBXYAKHFVPCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923947
Record name 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)ethanamine

CAS RN

121734-64-3
Record name 3,4-Methylenedioxyphenyl-1-ethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121734643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of Raney nickel (1 mL) in methanol (5 mL) and ammonium hydroxide (1 mL) was added to a solution of 1-(1,3-benzodioxol-5-yl)acetaldehyde, oxime (Preparation 1, 8.98 g, 50 mmole) in methanol (50 mL). The reaction mixture was hydrogenated (shaken on a Parr hydrogenator under H2 atmosphere at 60 psi) for 24 hours. The reaction mixture was filtered, and the resultant filtrate was concentrated in vacuo to provide the title compound as an oil (3.68 g, 45%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
8.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Xiao, C Wang, C Dai, LE Littlepage, J Li… - Angewandte …, 2020 - Wiley Online Library
Metabolomics is a powerful systems biology approach that monitors changes in biomolecule concentrations to diagnose and monitor health and disease. However, leading …
Number of citations: 27 onlinelibrary.wiley.com

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